molecular formula C7H7Cl2NO2 B017519 Methyl 4-chloropicolinate hydrochloride CAS No. 176977-85-8

Methyl 4-chloropicolinate hydrochloride

Cat. No. B017519
Key on ui cas rn: 176977-85-8
M. Wt: 208.04 g/mol
InChI Key: PAGFSBPYVNFHAS-UHFFFAOYSA-N
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Patent
US08372971B2

Procedure details

A suspension of 17.8 g (0.103 mol, 1 eq) of 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride in 15 mL, of methanol was cooled to 0° C. and slowly treated with a 2.0 M solution of methylamine in tetrahydrofuran at a rate that kept internal temperature below 5° C. The reaction mixture was stirred at 0° C. for 2 hours, then slowly allowed to warm up to ambient temperature and stirred for 18 hours. Solvent was removed in vacuum, approx. 200 mL of ethyl acetate was added and the resulting suspension was filtered. The precipitate was washed with 100 mL of ethyl acetate. The combined ethyl acetate solutions were washed three times with 100 mL of brine and dried over sodium sulfate. Solvent was removed in vacuum to yield 14.16 g of the product as orange oil. Yield: 80.5%.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80.5%

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][N:7]=1)=O.CO.[CH3:15][NH2:16]>O1CCCC1>[CH3:15][NH:16][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][N:7]=1)=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
Cl.COC(=O)C1=NC=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuum, approx. 200 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
The precipitate was washed with 100 mL of ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate solutions were washed three times with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=O)C1=NC=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.16 g
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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